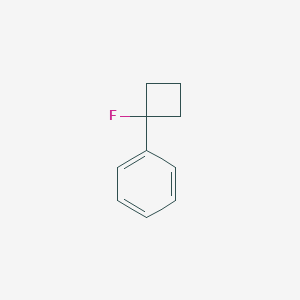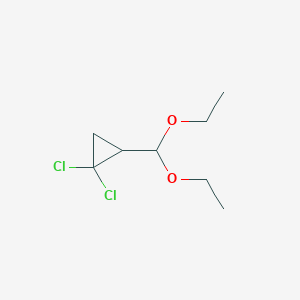
1,1-Dichloro-2-(diethoxymethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-2-(diethoxymethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a diethoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-2-(diethoxymethyl)cyclopropane typically involves the reaction of an alkene with a halogenated carbene. One common method is the reaction of dichlorocarbene with an appropriate alkene under controlled conditions. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1,1-Dichloro-2-(diethoxymethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives .
科学的研究の応用
1,1-Dichloro-2-(diethoxymethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1-Dichloro-2-(diethoxymethyl)cyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. The presence of the diethoxymethyl group can influence its reactivity and interaction with different pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1,2-Dichlorocyclopropane: Similar in structure but with different substitution patterns.
1,1-Dichloro-2-methylcyclopropane: Another dichlorinated cyclopropane with a methyl group instead of a diethoxymethyl group.
1,1-Dibromo-2-(diethoxymethyl)cyclopropane: A brominated analog with similar reactivity but different halogen atoms
Uniqueness: 1,1-Dichloro-2-(diethoxymethyl)cyclopropane is unique due to the presence of the diethoxymethyl group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
41862-77-5 |
|---|---|
分子式 |
C8H14Cl2O2 |
分子量 |
213.10 g/mol |
IUPAC名 |
1,1-dichloro-2-(diethoxymethyl)cyclopropane |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-11-7(12-4-2)6-5-8(6,9)10/h6-7H,3-5H2,1-2H3 |
InChIキー |
UTPGDLPPKWPNBU-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1CC1(Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


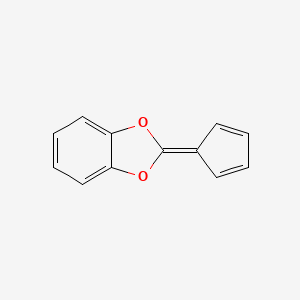

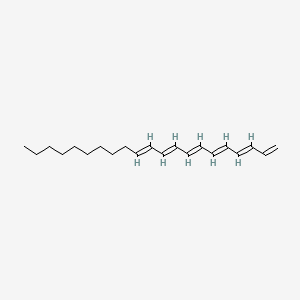
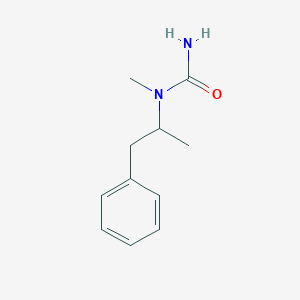
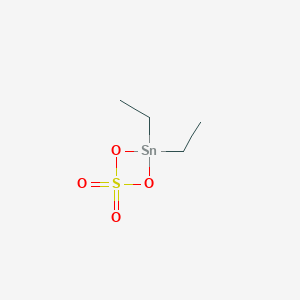
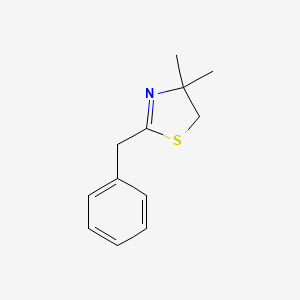
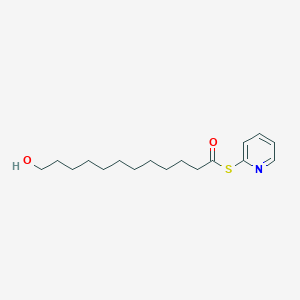
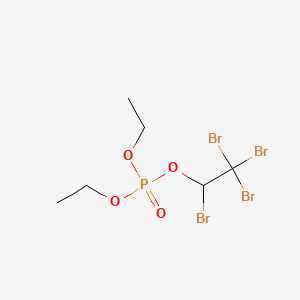
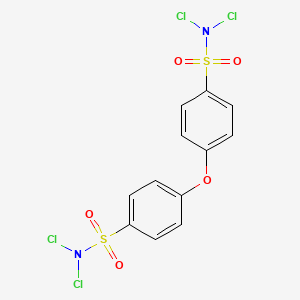
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)

